

Absolute and Relative Stereochemistry of Herquiline B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Herquiline*

Cat. No.: B1201393

[Get Quote](#)

The total synthesis of (-)-Herquiline B was instrumental in unambiguously determining its stereochemistry. Initial confusion surrounding the stereochemical configurations at C3 and C3' was resolved through synthetic studies. It was discovered that a related natural product, (+)-Herquiline C, undergoes spontaneous conversion to the more stable (-)-Herquiline B under basic conditions (pH 8.0 buffer solution), yielding 80% of (-)-Herquiline B.^[1] The absolute configuration of (-)-Herquiline B has been established as (3S,3'S). The relative stereochemistry was elucidated through Nuclear Overhauser Effect (NOE) NMR studies, which revealed key spatial relationships between protons within the molecule.

Quantitative Data

The following tables summarize the key quantitative data that were pivotal in the stereochemical assignment of Herquiline B.

Table 1: Physicochemical and Biological Activity Data

Property	Value	Reference
Specific Rotation ($[\alpha]_D^{25}$)	-82.5° (c 0.1, MeOH)	[2]
IC50 (ADP-induced platelet aggregation)	1.6 μ M	[3]
IC50 (PAF-induced platelet aggregation)	5.0 μ M	[3]

Experimental Protocols

The determination of Herquline B's stereochemistry relied on the following key experimental methodologies.

X-ray Crystallography of a Key Synthetic Intermediate

The absolute configuration of a key intermediate in the total synthesis of Herquline B, the enone 11, was unequivocally established by single-crystal X-ray diffraction analysis. This provided a critical anchor point for determining the stereochemistry of the final natural product.

Methodology:

A suitable single crystal of the synthetic intermediate was obtained and subjected to X-ray diffraction analysis. The resulting diffraction data were used to solve and refine the crystal structure. The absolute configuration was determined by anomalous dispersion effects, often quantified by the Flack parameter. While the detailed crystallographic data is available in the supporting information of the original publication, a summary of the key findings is presented below.[\[4\]](#)

Table 2: Crystallographic Data for Enone Intermediate 11

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a, b, c (Å)	Data available in the supporting information of the cited literature
α, β, γ (°)	90, 90, 90
Flack Parameter	Value confirming the absolute stereochemistry is available in the supporting information of the cited literature

NMR Spectroscopy for Relative Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), was crucial in determining the relative stereochemistry of Herquline B. NOESY experiments identify protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure.

Methodology:

A sample of purified Herquline B was dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a 2D NOESY spectrum was acquired on a high-field NMR spectrometer. The spectrum revealed key cross-peaks indicating spatial proximity between specific protons. Analysis of these NOE correlations allowed for the assignment of the relative configuration of the stereocenters.

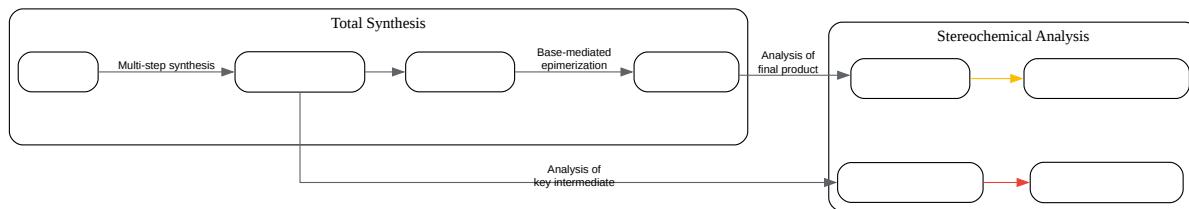
Table 3: Key ¹H NMR Data for Herquline B

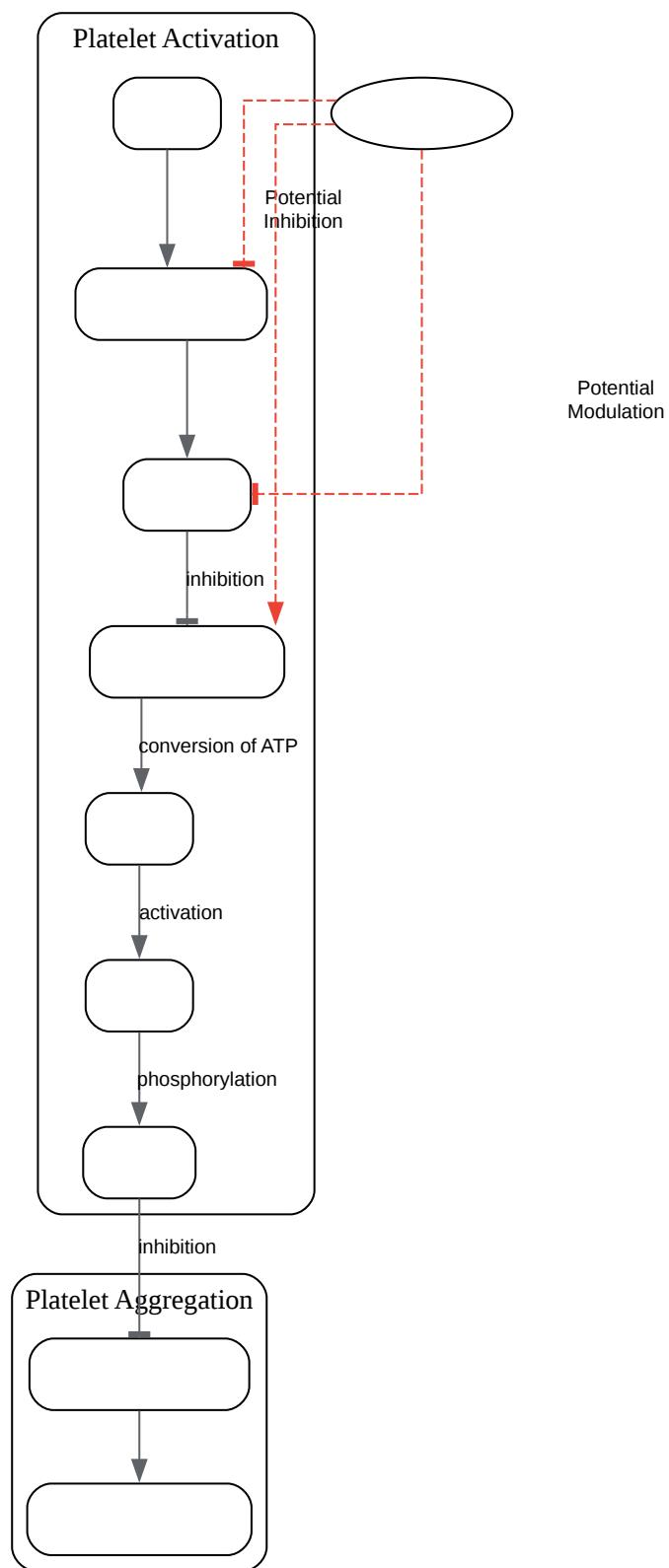
Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Key NOE Correlations
H-x	Detailed data available in the original publications	s, d, t, m, etc.	Reported values	Description of key correlations
H-y	Detailed data available in the original publications	s, d, t, m, etc.	Reported values	Description of key correlations
...

Visualizations

The following diagrams illustrate the key workflows and pathways related to the stereochemistry and biological activity of Herquiline B.

Workflow for Stereochemical Determination



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Factors responsible for ADP-induced release reaction of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herquiline B, a new platelet aggregation inhibitor produced by *Penicillium herquei* Fg-372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Herquiline B, a New Platelet Aggregation Inhibitor [research.amanote.com]
- To cite this document: BenchChem. [Absolute and Relative Stereochemistry of Herquiline B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201393#understanding-the-stereochemistry-of-herquiline-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com